molecular formula C10H20N2O B8779598 1-(4-Methyloxan-4-yl)piperazine

1-(4-Methyloxan-4-yl)piperazine

Cat. No.: B8779598
M. Wt: 184.28 g/mol
InChI Key: BNHVSRRIRGQNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyloxan-4-yl)piperazine is a piperazine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a methyl group. Piperazine derivatives are widely explored for their pharmacological relevance, including anticancer, antimicrobial, and central nervous system (CNS) activities, as well as applications in materials science (e.g., adsorbents) .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(4-methyloxan-4-yl)piperazine

InChI

InChI=1S/C10H20N2O/c1-10(2-8-13-9-3-10)12-6-4-11-5-7-12/h11H,2-9H2,1H3

InChI Key

BNHVSRRIRGQNPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Stability Properties

  • Hydrophilicity : Hydroxyethyl/hydroxypropyl derivatives (e.g., HEHPP) show high water solubility (pKa₁ = 3.73, pKa₂ = 7.98) and low corrosion rates, ideal for industrial applications . The 4-methyloxane group may confer moderate hydrophobicity, balancing solubility and membrane permeability.
  • Oxidative Stability: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated dealkylation/hydroxylation at the N1 position . The 4-methyloxane substituent could hinder such degradation due to steric protection.

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR) :

    • Six-membered rings (e.g., piperazine, tetrahydropyran) enhance selectivity in enzyme inhibition (e.g., PI3Kδ) compared to five-membered analogs .
    • Bulky substituents (e.g., 4-chlorobenzhydryl) improve cytotoxicity but may reduce solubility .
    • Stereochemistry (e.g., S/R enantiomers of hydroxylated derivatives) critically impacts dopamine/serotonin transporter selectivity .
  • Analytical Detection : Piperazines like BZP, mCPP, and TFMPP are detectable at 0.02–2.80 µg/mm² via DESI-MS, suggesting similar methods could identify 1-(4-Methyloxan-4-yl)piperazine .

Data Table: Comparative Analysis of Piperazine Derivatives

Compound Name Substituent Key Property/Activity Application/Effect Reference
This compound 4-Methyltetrahydropyran Hypothesized metabolic stability Potential CNS/pharmacological agent N/A
5a–g (1-(4-Chlorobenzhydryl)) Aromatic benzoyl IC₅₀: 0.5–10 µM (cancer cells) Anticancer agents
HEHPP Hydroxyethyl/hydroxypropyl SO₂ absorption: 0.452 mol/mol Industrial gas absorbent
TFMPP 3-Trifluoromethylphenyl 5-HT1B selectivity (65-fold) Psychoactive research
GBR 12909 analogs Bridged piperazines DAT affinity: 1.4–8.2 nM Cocaine abuse therapeutics

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